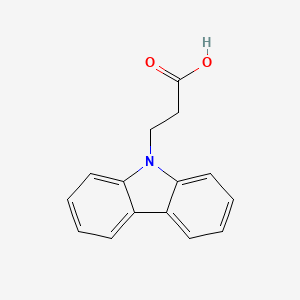

Acide 3-carbazol-9-yl-propionique

Vue d'ensemble

Description

L'acide 3-carbazol-9-yl-propionique est un composé organique de formule moléculaire C15H13NO2. Il est un dérivé du carbazole, un composé aromatique tricyclique.

Applications De Recherche Scientifique

3-Carbazol-9-yl-propionic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Industry: Utilized in the production of polymers and other advanced materials.

Mécanisme D'action

Target of Action

The primary target of 3-Carbazol-9-yl-propionic acid is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that binds peroxisome proliferators such as hypolipidemic drugs and fatty acids . It plays a crucial role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .

Mode of Action

3-Carbazol-9-yl-propionic acid interacts with its target, PPARγ, by binding to it .

Biochemical Pathways

It is known that pparγ, the target of this compound, plays a role in the regulation of fatty acid storage and glucose metabolism, which could suggest potential pathways that might be affected .

Result of Action

Given its target, it is likely that it could have effects on cellular differentiation, development, and metabolism .

Analyse Biochimique

Biochemical Properties

3-Carbazol-9-yl-propionic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor for Human Farnesyltransferase . This interaction is crucial as it can modulate the activity of the enzyme, thereby influencing various biochemical pathways. Additionally, 3-Carbazol-9-yl-propionic acid can interact with other biomolecules through hydrogen bonding and hydrophobic interactions, which can affect its solubility and stability in biological systems .

Cellular Effects

The effects of 3-Carbazol-9-yl-propionic acid on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, carbazole derivatives, including 3-Carbazol-9-yl-propionic acid, have been reported to reduce oxidative stress and prevent damage to pancreatic cells . This compound can also modulate carbohydrate metabolism, which is essential for maintaining cellular energy balance .

Molecular Mechanism

At the molecular level, 3-Carbazol-9-yl-propionic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with Human Farnesyltransferase results in the inhibition of the enzyme’s activity . This inhibition can lead to changes in gene expression and alterations in cellular functions. Additionally, 3-Carbazol-9-yl-propionic acid can undergo redox reactions, which can further influence its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Carbazol-9-yl-propionic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions and can exhibit persistent effects for extended periods . Its degradation products can also have significant biochemical activities, which need to be considered in long-term studies .

Dosage Effects in Animal Models

The effects of 3-Carbazol-9-yl-propionic acid vary with different dosages in animal models. At lower doses, the compound can exhibit beneficial effects, such as reducing oxidative stress and modulating carbohydrate metabolism . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its adverse effects.

Metabolic Pathways

3-Carbazol-9-yl-propionic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism. For instance, it can modulate the activity of enzymes involved in carbohydrate metabolism, thereby influencing metabolic flux and metabolite levels . Additionally, the compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites with distinct biochemical activities .

Transport and Distribution

The transport and distribution of 3-Carbazol-9-yl-propionic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For example, the compound can bind to plasma proteins, which can affect its bioavailability and distribution in the body . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy.

Subcellular Localization

The subcellular localization of 3-Carbazol-9-yl-propionic acid is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its localization to the nucleus can affect gene expression and cellular signaling pathways .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse de l'acide 3-carbazol-9-yl-propionique implique généralement la réaction du carbazole avec l'acrylonitrile, suivie d'une hydrolyse. Les conditions de réaction incluent souvent l'utilisation d'une base telle que l'hydroxyde de potassium et de solvants comme l'éthanol ou le benzène .

Méthodes de production industrielle : Les méthodes de production industrielle de l'this compound sont similaires à la synthèse en laboratoire mais sont adaptées pour gérer des quantités plus importantes. Le processus implique les mêmes étapes de base mais peut inclure des étapes de purification supplémentaires pour garantir la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 3-carbazol-9-yl-propionique subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être effectuée en utilisant des agents oxydants tels que le permanganate de potassium.

Réduction : Les réactions de réduction impliquent généralement des réactifs tels que l'hydrure de lithium et d'aluminium.

Substitution : Des réactions de substitution peuvent se produire sur le cycle carbazole ou sur la chaîne latérale de l'acide propionique

Réactifs et conditions courantes :

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Des agents halogénants comme le brome ou le chlore en présence d'un catalyseur

Principaux produits formés :

Oxydation : Dérivés du carbazole avec des groupes fonctionnels supplémentaires contenant de l'oxygène.

Réduction : Formes réduites du composé original, souvent avec des atomes d'hydrogène ajoutés.

Substitution : Dérivés halogénés du carbazole

4. Applications de la recherche scientifique

L'this compound a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme bloc de construction pour synthétiser des molécules plus complexes.

Industrie : Utilisé dans la production de polymères et d'autres matériaux avancés.

5. Mécanisme d'action

Le mécanisme d'action de l'this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber l'enzyme farnésyltransférase, qui joue un rôle dans la modification post-traductionnelle des protéines. Cette inhibition peut affecter divers processus cellulaires, y compris la transduction du signal et la prolifération cellulaire .

Composés similaires :

- Acide 9-carbazolepropionique

- Acide 3-(9H-carbazol-9-yl)propanoïque

- 9-(2-Carboxyethyl)carbazole

Comparaison : L'this compound est unique en raison de ses caractéristiques structurelles et de sa réactivité spécifiques. Comparé à des composés similaires, il possède des propriétés distinctes qui le rendent adapté à des applications particulières, comme sa capacité à inhiber la farnésyltransférase .

Comparaison Avec Des Composés Similaires

- 9-Carbazolepropionic acid

- 3-(9H-Carbazol-9-yl)propanoic acid

- 9-(2-Carboxyethyl)carbazole

Comparison: 3-Carbazol-9-yl-propionic acid is unique due to its specific structural features and reactivity. Compared to similar compounds, it has distinct properties that make it suitable for particular applications, such as its ability to inhibit farnesyltransferase .

Propriétés

IUPAC Name |

3-carbazol-9-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-15(18)9-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8H,9-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJJJOMMWPVJMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277021 | |

| Record name | 3-Carbazol-9-yl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6622-54-4 | |

| Record name | 6622-54-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6622-54-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Carbazol-9-yl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(9H-carbazol-9-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Nitroimidazo[1,2-a]pyridine](/img/structure/B1296164.png)